ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate
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Overview
Description
Ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate is a heterocyclic compound that features a unique fused ring system combining thiophene and thiopyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the construction of the thiopyran ring. The final step involves esterification to introduce the ethyl carboxylate group.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Thiopyran Ring Construction: The thiopyran ring is formed through a cyclization reaction involving a thiophene derivative and a suitable sulfur-containing reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate can be compared with other similar compounds such as:
Ethyl 2,3-dimethyl-4H-thieno[3,2-b]thiopyran-6-carboxylate: This compound has a different ring fusion pattern, which can lead to variations in its chemical reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and pharmacokinetic properties compared to the ethyl ester.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties. These characteristics make it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2,3-dimethyl-4H-thieno[3,2-c]thiopyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-4-14-12(13)11-5-10-9(6-15-11)7(2)8(3)16-10/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIAYNFHYPCGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CS1)C(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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